cis-8-Octadecenoic acid
Description
Contextualization within Unsaturated Fatty Acid Studies
Unsaturated fatty acids are broadly categorized based on the presence of one or more double bonds in their hydrocarbon chain. (E)-Octadecenoic acid is a monounsaturated fatty acid, meaning it has a single double bond. The critical distinction lies in the configuration of this double bond. In (E)-Octadecenoic acid, the hydrogen atoms are on opposite sides of the double bond, resulting in a trans configuration. atamankimya.com This trans geometry gives the molecule a linear shape, more similar to that of saturated fatty acids. atamankimya.compan.olsztyn.pl This is in contrast to its cis-isomer, oleic acid, where the hydrogen atoms are on the same side of the double bond, creating a kink in the molecule's structure. This structural difference significantly influences the physical and biological properties of these fatty acids. atamankimya.com
The study of (E)-Octadecenoic acid is crucial for understanding the broader health implications of dietary fats, particularly the differential effects of cis and trans isomers. nih.govcambridge.org Research has increasingly focused on how the consumption of trans fatty acids, such as elaidic acid, impacts human health, often in comparison to their cis counterparts. nih.govcambridge.org
Historical Significance and Evolving Research Focus
The name "elaidic acid" is derived from the Ancient Greek word "elaion," meaning oil. atamankimya.com Historically, the industrial process of partial hydrogenation of vegetable oils led to the widespread introduction of (E)-Octadecenoic acid into the food supply. atamankimya.comresearchgate.net This process was favored for its ability to create semi-solid fats from liquid oils, enhancing the texture and extending the shelf life of many processed foods. atamankimya.com
Initially, the focus of research was on the technological advantages of these hydrogenated fats. However, over time, the scientific community's attention shifted dramatically towards the health consequences of consuming trans fatty acids. pan.olsztyn.plresearchgate.net A substantial body of research emerged linking high intake of industrial trans fats, including elaidic acid, to adverse health outcomes. atamankimya.comresearchgate.netnih.gov This has led to regulatory actions in many countries to limit or eliminate industrial trans fats from the food supply. pan.olsztyn.plresearchgate.netmdpi.com Consequently, the research focus has evolved from food production applications to in-depth investigations of its metabolic and cellular effects, using it as a key compound to understand the mechanisms behind the health risks associated with trans fats. atamankimya.com
Structural Isomerism and Biological Relevance
(E)-Octadecenoic acid and its cis-isomer, oleic acid, are structural isomers, meaning they have the same chemical formula (C18H34O2) but different arrangements of atoms. The key difference is the geometry of the double bond at the ninth carbon position. atamankimya.com
(E)-Octadecenoic acid (Elaidic acid): Possesses a trans double bond, which results in a straight, linear molecular structure. atamankimya.com
cis-9-Octadecenoic acid (Oleic acid): Features a cis double bond, which creates a distinct bend in the fatty acid chain.
This seemingly minor structural variance leads to profound differences in their biological roles and impacts on human health. The linear structure of elaidic acid allows it to pack more tightly, similar to saturated fats, which affects the fluidity of cell membranes. nih.gov In contrast, the bent structure of oleic acid increases membrane fluidity. nih.gov
Research has demonstrated that these structural differences lead to distinct metabolic fates and cellular responses. For instance, studies have shown that elaidic acid can increase levels of low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decrease high-density lipoprotein (HDL) cholesterol ("good" cholesterol). atamankimya.com In cell models, elaidic acid and oleic acid have been shown to have different effects on the expression of various signaling proteins (adipokines and myokines) related to insulin (B600854) sensitivity. nih.govcambridge.org Specifically, in muscle cells, oleic acid improved insulin-stimulated glucose uptake, whereas elaidic acid did not and instead increased the expression of an inflammatory marker. nih.govcambridge.org In fat cells, oleic acid favorably altered the expression of adiponectin and resistin, genes related to insulin sensitivity, while elaidic acid had no such effect. nih.govcambridge.org
Table 1: Comparison of (E)-Octadecenoic Acid and its cis-Isomer
| Feature | (E)-Octadecenoic Acid (Elaidic Acid) | cis-9-Octadecenoic Acid (Oleic Acid) |
|---|---|---|
| Chemical Formula | C18H34O2 | C18H34O2 |
| Double Bond Configuration | Trans at the 9th carbon | Cis at the 9th carbon |
| Molecular Shape | Linear | Bent |
| Primary Dietary Source | Partially hydrogenated vegetable oils | Olive oil, canola oil, peanut oil wikipedia.org |
| Effect on LDL Cholesterol | Increases atamankimya.com | Decreases wikipedia.org |
| Effect on HDL Cholesterol | Decreases atamankimya.com | May increase wikipedia.org |
| Effect on Cell Membrane | Decreases fluidity | Increases fluidity nih.gov |
Table 2: Key Research Findings on the Differential Effects of Octadecenoic Acid Isomers
| Research Area | (E)-Octadecenoic Acid (Elaidic Acid) | cis-9-Octadecenoic Acid (Oleic Acid) | Reference |
|---|---|---|---|
| Insulin-Stimulated Glucose Uptake in Muscle Cells | No increase | Increased | nih.govcambridge.org |
| IL-6 Expression in Muscle Cells | No change | Increased | nih.govcambridge.org |
| TNF-α Expression in Muscle Cells | Increased | No change | nih.govcambridge.org |
| Resistin Gene Expression in Fat Cells | No change | Decreased | nih.govcambridge.org |
| Adiponectin Gene Expression in Fat Cells | No change | Increased | nih.govcambridge.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-octadec-8-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDQFICGBMAFQ-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415240 | |
| Record name | cis-8-Octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5684-71-9, 26764-26-1, 1329-02-8 | |
| Record name | cis-8-Octadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5684-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Octadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-8-Octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic and Bioconversion Pathways of E Octadecenoic Acid and Its Derivatives
Chemical Synthesis Methodologies
Chemical synthesis offers precise control over the generation of (E)-octadecenoic acid and its various isomers. Key methods include the isomerization of cis-isomers and the construction of the carbon chain through iterative coupling reactions.
Isomerization Reactions of Cis-Isomers
The most direct chemical route to (E)-octadecenoic acid, specifically elaidic acid ((9E)-octadecenoic acid), is the isomerization of its naturally abundant cis-isomer, oleic acid. atamankimya.com This transformation from a cis to a trans configuration can be achieved through several catalytic processes.
Historically, this isomerization was a significant byproduct of the partial hydrogenation of vegetable oils in the food industry. atamankimya.com In a laboratory setting, this conversion is often facilitated by metal catalysts such as palladium, rhodium, or iodine-based reagents. The process typically involves controlled heating in the presence of these catalysts to accelerate the isomerization. Another method involves treatment with nitrous acid, a process known as elaidinization. oxfordreference.com Furthermore, acid-activated clay catalysts can be used to isomerize oleic acid, which not only converts the cis-double bond to a trans-configuration but can also cause the double bond to migrate along the carbon chain. google.com
Table 1: Catalysts and Conditions for Isomerization of Oleic Acid
| Catalyst/Reagent | Conditions | Outcome |
| Palladium, Rhodium, Iodine-based reagents | Controlled heating | Conversion of cis-9 double bond to trans-9. |
| Nitrous Acid | Treatment of oleic acid | Elaidinization, forming elaidic acid. oxfordreference.com |
| Acid-activated clay | Low temperature | Geometric isomerization (cis to trans) and positional isomerization (double bond migration). google.com |
Iterative Coupling and Regioisomer Synthesis
More complex synthetic strategies allow for the creation of specific positional and geometric isomers of octadecenoic acid. These methods often involve the coupling of smaller chemical fragments. One such approach utilizes the coupling of a haloalkyl compound with a substituted acetylene (B1199291) using n-butyl lithium in hexamethylphosphoramide. nih.gov This method has been successfully employed to synthesize various positional isomers of octadecynoic acids, which can then be selectively reduced to either the cis- or trans-octadecenoic acid isomers. nih.gov This technique provides a versatile route to labeled fatty acids, such as those containing carbon-14, which are valuable in metabolic studies. nih.gov
For instance, the synthesis of (Z)-17-methyl-13-octadecenoic acid was achieved in seven steps, with a key step being the use of (trimethylsilyl)acetylene. nih.gov This involved an initial acetylide coupling to a long-chain bromoalcohol, followed by a second coupling to a short-chain bromoalkane. nih.gov Similarly, conjugated octadecadienoic acids have been synthesized using strategies like the Wittig coupling, Suzuki cross-coupling, and reactions involving enyne-substructures. researchgate.net
Enzymatic and Microbial Biotransformations
Biological systems, particularly microorganisms, offer alternative and often highly specific routes for the production of (E)-octadecenoic acid and its derivatives. These biotransformations can involve isomerization, hydroxylation, and oxidation reactions catalyzed by specific enzymes.
Microbial Isomerization of Oleic Acid
Certain bacteria possess enzymes capable of converting oleic acid into its trans-isomer, elaidic acid. For example, Pseudomonas species can catalyze the cis-trans isomerization of unsaturated fatty acids. researchgate.netnih.gov In Pseudomonas putida P8, the addition of 4-chlorophenol (B41353) to the culture medium induced the conversion of supplemented oleic acid into elaidic acid without shifting the double bond's position. researchgate.net This isomerization is catalyzed by a periplasmic heme enzyme known as cis-trans isomerase (Cti). researchgate.netnih.gov Studies have shown that this enzymatic reaction does not proceed through a transient saturation of the double bond. nih.gov
Rumen bacteria in animals like cows and sheep also produce trans fats, including elaidic acid, through fermentation. atamankimya.comoxfordreference.com Additionally, various microorganisms isolated from fish viscera, including the fungus Cladosporium sphaerospermum and several bacterial species like Pseudomonas and Shewanella putrefaciens, have been shown to form trans-octadecenoic acids. tandfonline.com The formation of these trans isomers often increases with higher growth temperatures or the presence of substances like phenol. tandfonline.com
Enzymatic Hydroxylation and Oxidation Processes
Enzymes from various microbial and plant sources can introduce hydroxyl and other oxygen-containing functional groups into the octadecenoic acid backbone, often with a concurrent isomerization of the double bond to the trans configuration.
Several Pseudomonas strains are known to convert oleic acid into hydroxylated derivatives with a trans double bond. Pseudomonas sp. 42A2 can biotransform oleic acid into (E)-10-hydroxy-8-octadecenoic acid (MHOD) and (E)-7,10-dihydroxy-8-octadecenoic acid (DHOD). researchgate.netpsu.edudss.go.th The production of MHOD can be optimized by adjusting reaction conditions such as temperature and pH. researchgate.netpsu.edu For example, at 30°C and pH 8, with an initial oleic acid concentration of 10 mg/mL and a cell concentration of 8 mg/mL, nearly all the oleic acid was converted to MHOD within 42 hours. researchgate.netpsu.edu
The proposed pathway for the formation of these dihydroxy acids in Pseudomonas aeruginosa PR3 involves a hydratase that attacks oleic acid at the C-10 position, introducing a hydroxyl group and shifting the double bond from C-9 to C-8, forming a 10-hydroxy-8-octadecenoic acid intermediate. gsartor.orgbac-lac.gc.ca This intermediate is then further oxidized by a hydroxylase at the C-7 position to yield 7,10-dihydroxy-8(E)-octadecenoic acid. gsartor.orgbac-lac.gc.ca The intermediate has been identified as 10(S)-hydroxy-8(E)-octadecenoic acid. researchgate.net
Other Pseudomonas strains, such as 32T3, can produce a mixture of monohydroxy acids from oleic acid, including (E)-11-hydroxy-9-octadecenoic acid, (E)-10-hydroxy-8-octadecenoic acid, and (E)-9-hydroxy-10-octadecenoic acid. dss.go.th
In plants, enzymes like peroxygenases are involved in the formation of trihydroxy derivatives. For example, in tomatoes, the formation of 9,12,13-trihydroxy-10(E)-octadecenoic acid is believed to occur through a sequence of reactions catalyzed by lipoxygenase, peroxygenase, and epoxide hydrolase. oup.comresearchgate.net
Table 2: Microbial and Enzymatic Production of (E)-Octadecenoic Acid Derivatives
| Organism/Enzyme | Substrate | Product(s) |
| Pseudomonas sp. 42A2 | Oleic Acid | (E)-10-hydroxy-8-octadecenoic acid, (E)-7,10-dihydroxy-8-octadecenoic acid. researchgate.netpsu.edu |
| Pseudomonas aeruginosa PR3 | Oleic Acid | 7,10-dihydroxy-8(E)-octadecenoic acid, with 10(S)-hydroxy-8(E)-octadecenoic acid as an intermediate. gsartor.orgresearchgate.net |
| Pseudomonas sp. 32T3 | Oleic Acid | (E)-11-hydroxy-9-octadecenoic acid, (E)-10-hydroxy-8-octadecenoic acid, (E)-9-hydroxy-10-octadecenoic acid. dss.go.th |
| Tomato Peroxygenase | 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid | 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid. researchgate.net |
| Cladosporium sphaerospermum | Oleic Acid | trans-octadecenoic acids. tandfonline.com |
Pathways Involving Dioxygenases and Hydroperoxide Isomerases
The enzymatic oxygenation of oleic acid, a precursor to (E)-octadecenoic acid derivatives, is a key process initiated by dioxygenases. For instance, the bacterium Pseudomonas aeruginosa utilizes a specific 10S-dioxygenase that transforms oleic acid into (10S)-hydroperoxy-(8E)-octadecenoic acid ((10S)-HPOME). researchgate.netasm.org This intermediate can then be further metabolized by a hydroperoxide isomerase to yield (7S,10S)-dihydroxy-(8E)-octadecenoic acid (7,10-DiHOME). researchgate.netasm.org
Research has shown that the dioxygenase and hydroperoxide isomerase activities in P. aeruginosa 42A2 are closely linked, co-eluting during purification processes. researchgate.net This suggests a coordinated enzymatic system for the sequential conversion of oleic acid. The reaction mechanism involves the stereospecific oxygenation at the C-10 position of the oleic acid chain by the 10(S)-dioxygenase (OdsA). asm.org Subsequently, the hydroperoxide isomerase acts on the (10S)-HPOME intermediate to form the dihydroxy product. researchgate.netasm.org It is noteworthy that the isomerase exhibits stereospecificity, as it does not act on the (10R)-HPOME enantiomer. researchgate.net
Fungal systems also employ dioxygenases for the oxidation of octadecenoic acids. For example, several Aspergillus species and the wheat take-all fungus oxidize oleic acid sequentially, first to (8R)-hydroperoxyoleic acid (8R-HPOME) and then to various diols like (7S,8S)-dihydroxyoleic acid. This process is catalyzed by heme-dependent dioxygenase domains within linoleate (B1235992) diol synthases.
The following table summarizes the key enzymes and products in these pathways.
| Enzyme/Enzyme System | Substrate | Intermediate Product | Final Product | Organism |
| 10S-Dioxygenase (OdsA) & Hydroperoxide Isomerase | Oleic acid | (10S)-hydroperoxy-(8E)-octadecenoic acid ((10S)-HPOME) | (7S,10S)-dihydroxy-(8E)-octadecenoic acid (7,10-DiHOME) | Pseudomonas aeruginosa researchgate.netasm.org |
| Heme-dependent Dioxygenase (Linoleate diol synthase) | Oleic acid | (8R)-hydroperoxyoleic acid (8R-HPOME) | (7S,8S)-dihydroxyoleic acid | Aspergillus sp., Take-all fungus |
Metabolic Engineering Approaches for Biotransformation
Metabolic engineering offers a powerful approach to enhance the production of valuable fatty acid derivatives by optimizing microbial or cell-free systems. researchgate.netnih.govmdpi.com These strategies aim to overcome limitations of natural production, such as low yields, product degradation, and the formation of unwanted byproducts. mdpi.com
One approach involves engineering host organisms like Escherichia coli or the oleaginous yeast Yarrowia lipolytica to improve the biosynthesis of specific compounds. researchgate.netfrontiersin.org For example, E. coli has been engineered to produce hydroxy fatty acids (HFAs) directly from glucose by co-expressing an acetyl-CoA carboxylase (ACCase), a thioesterase ('TesA), and a fatty acid hydroxylase (CYP102A1) from Bacillus megaterium, while knocking out the endogenous acyl-CoA synthetase (FadD). researchgate.net This strategy successfully redirected metabolic flux towards the desired HFA products. researchgate.net
In another instance, the production of γ-dodecalactone from oleic acid and δ-decalactone from linoleic acid was achieved in engineered Yarrowia lipolytica. researchgate.net Metabolic engineering efforts in this case led to a four-fold improvement in the final product titer. researchgate.net
Cell-free metabolic engineering is an emerging alternative that avoids challenges associated with using live cells, such as low mass transfer and product toxicity. nih.gov A cell-free protein synthesis (CFPS) platform based on E. coli extracts has been developed for the selective conversion of long-chain fatty acids into valuable chemicals like alkanes and fatty aldehydes. nih.gov By expressing specific enzymes, such as a fatty acid photodecarboxylase for alkane production or a carboxylic acid reductase for fatty aldehyde synthesis, the reaction can be flexibly controlled to yield specific products with high selectivity. nih.gov
The following table highlights some metabolic engineering strategies for fatty acid biotransformation.
| Engineering Strategy | Host System | Target Product(s) | Key Modifications |
| Pathway Construction | Escherichia coli | Hydroxy fatty acids (HFAs) | Co-expression of ACCase, 'TesA, CYP102A1; Knockout of FadD researchgate.net |
| Pathway Optimization | Yarrowia lipolytica | γ-dodecalactone, δ-decalactone | Metabolic engineering to improve titer researchgate.net |
| Cell-Free Synthesis | E. coli extract | Alkanes, Fatty aldehydes | Cell-free expression of fatty acid photodecarboxylase or carboxylic acid reductase nih.gov |
| Enzyme Engineering | Escherichia coli | 6,8-dihydroxy fatty acids (DiHFA) | Expression of an engineered 6,8‐linoleate diol synthase (LDS) variant researchgate.net |
Investigation of Bioactive Fatty Acid Derivatives
A wide range of oxygenated derivatives of octadecenoic acid exhibit significant biological activities, making them subjects of intensive research. nhri.org.twnih.gov These compounds have potential applications as antimicrobial agents, anti-inflammatory compounds, and in the chemical industry. nhri.org.twoup.comresearchgate.net
For example, 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), produced from oleic acid by Pseudomonas aeruginosa PR3, has demonstrated antibacterial activity, including against food-borne pathogens. nhri.org.twnih.gov Further derivatization of DOD, such as through lipase-catalyzed amidation, can yield novel compounds with enhanced properties. A secondary amide derivative of DOD (D2AM) was synthesized and showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antioxidant properties. nih.gov
The bioconversion of linoleic acid by Bacillus megaterium ALA2 produces a cascade of new oxygenated fatty acids. nhri.org.twnih.gov The pathway proceeds through intermediates like 12,13-epoxy-9-octadecenoic acid and 12,13-dihydroxy-9-octadecenoic acid (12,13-DHOA). nhri.org.twnih.gov A key product, 12,13,17-trihydroxy-9(S)-octadecenoic acid (THOA), has shown anti-plant pathogenic fungal activity. nhri.org.twnih.gov
Fermentation of foods with probiotic bacteria like Pediococcus pentosaceus can also increase the content of beneficial fatty acids, including oleic acid. nih.gov Similarly, fermentation of olives with Lactobacillus plantarum leads to elevated levels of mono-, di-, and tri-hydroxy-octadecenoic acid derivatives from oleic and linoleic acids. uantwerpen.be
The table below lists some bioactive derivatives and their reported activities.
| Bioactive Derivative | Precursor Fatty Acid | Producing Organism/Method | Reported Bioactivity |
| 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | Oleic acid | Pseudomonas aeruginosa PR3 | Antibacterial nhri.org.twnih.gov |
| DOD secondary amide (D2AM) | 7,10-dihydroxy-8(E)-octadecenoic acid | Lipase-catalyzed amidation | Antimicrobial, Antioxidant nih.gov |
| 12,13,17-trihydroxy-9(S)-octadecenoic acid (THOA) | Linoleic acid | Bacillus megaterium ALA2 | Anti-plant pathogenic fungal activity nhri.org.twnih.gov |
| 9,12,13-trihydroxy-10(E)-octadecenoic acid | Linoleic acid | Tomato (Solanum lycopersicum) | Antifungal, Anti-inflammatory researchgate.net |
| 10-octadecenoic acid methyl ester | - | Thesium humile | Antibacterial, Antifungal, Cholesterol-lowering potential jmaterenvironsci.com |
Advanced Analytical Methodologies for E Octadecenoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and measuring (E)-Octadecenoic acid. The choice of technique depends on the sample complexity, the required sensitivity, and the specific research question, such as resolving geometric isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for fatty acid analysis, including (E)-Octadecenoic acid. nih.gov Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs). nih.gov This conversion improves chromatographic separation and peak shape. mdpi.com
Derivatization Methods: Common derivatization reagents for converting (E)-Octadecenoic acid to its methyl ester (9-Octadecenoic acid, methyl ester, (E)-) include:
Boron Trifluoride-Methanol (BF₃-MeOH): A widely used reagent where the lipid extract is heated with BF₃-methanol solution (e.g., 14% w/v) at temperatures between 80-100°C. jfda-online.com
Acid-Catalyzed Esterification: Using reagents like anhydrous hydrogen chloride (HCl) in methanol (B129727) or sulfuric acid (H₂SO₄) in methanol, often involving heating. nih.govjfda-online.com
Base-Catalyzed Transesterification: Methods using sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol offer rapid reactions, sometimes at room temperature. jfda-online.com
Silylation Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another effective reagent that creates trimethylsilyl (B98337) esters. This method can offer higher recovery rates compared to BF₃-MeOH for certain sample types. mdpi.com
Trimethyl Sulfonium Hydroxide (TMSH): This reagent allows for a simple and rapid derivatization process that can be automated for high-throughput analysis. nih.gov
GC-MS Analysis: Once derivatized, the FAMEs are separated on a GC column. High-polarity capillary columns (e.g., those with cyanopropyl stationary phases like SP-2560 or ionic liquid columns) are essential for resolving the geometric (cis/trans) and positional isomers of octadecenoic acid. sigmaaldrich.commdpi.com The separated esters are then ionized, commonly by electron ionization (EI), and the resulting fragments are detected by the mass spectrometer. jeol.com The fragmentation pattern is used for structural confirmation by comparing it to mass spectral libraries like the National Institute of Standards and Technology (NIST) library. banglajol.infoechemcom.com The molecular ion peak for (E)-9-octadecenoic acid methyl ester is observed at a mass-to-charge ratio (m/z) of 296. banglajol.infonih.gov
Table 1: GC-MS Data for (E)-9-Octadecenoic Acid Methyl Ester
| Parameter | Value | Reference |
|---|---|---|
| Compound Name | 9-Octadecenoic acid, methyl ester, (E)- | jeol.combanglajol.info |
| Molecular Formula | C₁₉H₃₆O₂ | jeol.comnih.gov |
| Molecular Weight | 296 g/mol | banglajol.infonih.gov |
| CAS Number | 1937-62-8 | banglajol.infonih.gov |
| Molecular Ion (M+) | m/z 296 | jeol.combanglajol.info |
| Key Fragment Ions (m/z) | 55, 69, 74, 83 | banglajol.info |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
While GC is a dominant technique, HPLC and its advanced version, UHPLC, offer significant advantages, particularly for analyzing underivatized fatty acids and for preparative separations where the analyte needs to be recovered. edpsciences.orguib.no These techniques are especially powerful for resolving geometric isomers. hplc.eu
Separation Principles:
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for fatty acid analysis. Standard C8 and C18 columns separate lipids based on hydrophobicity. mdpi.com However, separating the highly similar cis and trans isomers of octadecenoic acid can be challenging on standard C18 columns. hplc.eu
Specialized Columns: To improve the separation of geometric isomers, columns with higher shape selectivity, such as those with cholesteryl-group bonded silica (B1680970) (e.g., COSMOSIL Cholester), are employed. These columns can effectively resolve (E)-Octadecenoic acid (elaidic acid) from its cis counterpart (oleic acid). hplc.eu
UHPLC: This technique uses columns with smaller particle sizes (sub-2 µm), which allows for faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC. mdpi.comchromatographyonline.com UHPLC coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification of fatty acids in complex samples without derivatization. nih.gov
Detection: For detection in HPLC, UV detectors can be used if the fatty acids are derivatized with a UV-absorbing tag. edpsciences.org However, mass spectrometry (MS) and evaporative light scattering detectors (ELSD) are more common for analyzing underivatized fatty acids. hplc.eu UHPLC is frequently coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly sensitive and selective quantification. researchgate.net
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) has re-emerged as a valuable technique for lipid analysis. mdpi.com It uses a supercritical fluid, typically carbon dioxide (CO₂), as the main mobile phase. nih.govacs.org Due to the low viscosity and high diffusivity of supercritical CO₂, SFC allows for high flow rates and rapid separations. nih.govacs.org
Advantages for (E)-Octadecenoic Acid Analysis:
Isomer Separation: SFC is highly effective for separating isomers, including cis/trans isomers of fatty acids. mdpi.comnih.gov
Compatibility with Organic Solvents: It is fully compatible with the injection of samples dissolved in nonpolar organic solvents like hexane, which is ideal for lipid extracts. mdpi.com
Orthogonality to LC: SFC provides different selectivity compared to reversed-phase LC, making it a complementary technique for complex lipidomic analyses. nih.gov
Chiral Separations: SFC is particularly well-suited for chiral chromatography, which is relevant for analyzing hydroxylated derivatives of octadecenoic acid. nih.gov
SFC is often coupled with mass spectrometry (SFC-MS), providing a robust platform for the quantitative profiling of fatty acids and their derivatives. nih.govacs.org
Spectroscopic Characterization in Mechanistic Studies
While chromatography separates and quantifies, spectroscopy provides detailed structural information. Nuclear Magnetic Resonance (NMR) is particularly crucial for the unambiguous structural elucidation of fatty acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for different protons in the molecule. For (E)-Octadecenoic acid, the key diagnostic signals are those of the olefinic protons (–CH=CH–).
Olefinic Protons: In the (E)- or trans-configuration, these protons appear as a multiplet around 5.3-5.4 ppm. oregonstate.edumagritek.com The large coupling constant (J-value) between these protons is characteristic of a trans arrangement.
Allylic Protons: The protons on the carbons adjacent to the double bond (–CH₂–CH=) typically resonate around 2.0 ppm. nih.gov
Other Protons: The terminal methyl group (–CH₃) appears as a triplet around 0.88 ppm, and the methylene (B1212753) protons of the long aliphatic chain form a broad signal around 1.2-1.4 ppm. The protons alpha to the carboxyl group (–CH₂–COOH) are found around 2.3 ppm. tandfonline.comchemsociety.org.ng
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the structure.
Olefinic Carbons: The carbons of the double bond (–C=C–) in the trans configuration are typically found at approximately 130 ppm. nih.govtandfonline.com
Carboxyl Carbon: The carbon of the carboxylic acid group (–COOH) resonates significantly downfield, usually around 179-180 ppm. tandfonline.com
Aliphatic Carbons: The carbons of the long methylene chain appear in the range of 22-35 ppm, while the terminal methyl carbon is observed at about 14 ppm. tandfonline.com
By analyzing the chemical shifts and coupling constants from ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques like COSY and HMBC, researchers can unequivocally confirm the structure of (E)-Octadecenoic acid and distinguish it from other isomers. chemsociety.org.ngresearchgate.net
Table 3: Typical NMR Chemical Shifts (δ) for (E)-Octadecenoic Acid in CDCl₃
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| -COOH | ~11-12 (broad s) | ~179-180 | tandfonline.com |
| -CH=CH- | ~5.3-5.4 (m) | ~130 | nih.govmagritek.comtandfonline.com |
| α-CH₂ | ~2.35 (t) | ~34 | tandfonline.comchemsociety.org.ng |
| Allylic CH₂ | ~2.0 (m) | ~32-33 | nih.gov |
| (CH₂)n | ~1.2-1.4 (m) | ~22-30 | magritek.comtandfonline.com |
| Terminal CH₃ | ~0.88 (t) | ~14 | magritek.comtandfonline.com |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. sigmaaldrich.comwashington.edu
Mass Spectrometry (MS) Techniques (e.g., EI-MS, SIM)
Mass spectrometry (MS) is an indispensable tool for the sensitive and specific analysis of (E)-octadecenoic acid. It is often coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC) for enhanced separation and identification.
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique commonly used with GC-MS. jeol.com It generates a reproducible fragmentation pattern of the analyte, which serves as a molecular fingerprint for identification through comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. jeol.comresearchgate.net For (E)-octadecenoic acid, typically analyzed as its methyl ester derivative (methyl elaidate), the mass spectrum reveals a molecular ion peak (M+) and characteristic fragment ions that aid in its identification. pcbiochemres.com
Selected Ion Monitoring (SIM) is a highly sensitive GC-MS technique where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte. nih.gov This method significantly improves the signal-to-noise ratio, allowing for the accurate quantification of (E)-octadecenoic acid even in complex matrices where it may be present at low concentrations. nih.gov For the analysis of fatty acid methyl esters (FAMEs), including methyl elaidate, specific ions are monitored for quantification and confirmation. nih.gov
LC-MS/MS is another powerful technique used for the determination of (E)-octadecenoic acid and its metabolites. mdpi.com This method offers high sensitivity and is particularly useful for analyzing compounds that are not easily volatilized for GC analysis. mdpi.com
Commonly Monitored Ions in MS Analysis of Methyl Elaidate
| Technique | Ion (m/z) | Description |
| EI-MS | 296 | Molecular ion ([M]⁺) of methyl (E)-9-octadecenoate. pcbiochemres.com |
| EI-MS | 264 | Fragment ion corresponding to the loss of a methoxy (B1213986) group. pcbiochemres.com |
| EI-MS | 55 | A common fragment ion in the mass spectra of long-chain fatty acid esters. pcbiochemres.com |
| SIM | Varies | Specific fragment ions are selected for targeted analysis to enhance sensitivity and specificity. nih.gov |
Integrated "Omics" Methodologies
To gain a comprehensive understanding of the biological impact of (E)-octadecenoic acid, researchers are increasingly turning to integrated "omics" approaches. These methodologies combine data from lipidomics, transcriptomics, and proteomics to build a holistic picture of cellular responses.
Lipidomics aims to quantify the complete set of lipids (the lipidome) in a biological system. thermofisher.com This approach is crucial for understanding how (E)-octadecenoic acid affects cellular lipid metabolism and membrane composition. High-resolution mass spectrometry coupled with liquid chromatography is a cornerstone of modern lipidomics. thermofisher.commdpi.com
Studies using lipidomics have revealed significant changes in the lipid profiles of cells exposed to elaidic acid. For example, in HepG2 cells, exposure to elaidic acid led to a profound remodeling of the cellular membrane at the phospholipid level. plos.org It also resulted in a higher accumulation of triacylglycerides compared to cells exposed to other fatty acids. researchgate.net These findings highlight the disruptive effect of (E)-octadecenoic acid on lipid homeostasis.
Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome), while proteomics investigates the entire complement of proteins (the proteome) in a cell or organism. nih.govnih.gov When combined with lipidomics, these approaches can link changes in lipid metabolism to alterations in gene and protein expression. plos.orgnih.gov
A study on HepG2 cells combined lipidomics, transcriptomics, and proteomics to investigate the hepatic response to elaidic acid. plos.org The results showed that many proteins responsible for cholesterol synthesis were up-regulated, along with several proteins involved in the esterification and transport of cholesterol. plos.org This integrated approach provided a mechanistic explanation for how dietary trans fatty acids can lead to changes in plasma cholesterol levels. plos.org
Similarly, proteomic analysis of HepG2 cells exposed to elaidic acid revealed that it affects cellular proliferation and that numerous proteins involved in lipid and cholesterol metabolic processes are differentially regulated. researchgate.net These integrated studies underscore the value of combining different "omics" platforms to unravel the complex cellular responses to (E)-octadecenoic acid. plos.orgresearchgate.net
Lipidomics Approaches in Cellular Responses
Method Development and Validation in Complex Matrices
Analyzing (E)-octadecenoic acid in complex matrices such as food and biological tissues presents significant challenges due to the presence of numerous interfering substances. sciforschenonline.orgsigmaaldrich.com Therefore, the development and validation of robust analytical methods are essential for obtaining accurate and reliable results.
Method validation typically involves assessing parameters such as linearity, range, accuracy, precision, selectivity, robustness, and the limits of detection (LOD) and quantification (LOQ). alquds.eduresearchgate.netacs.org Certified Reference Materials (CRMs) are often used to ensure the accuracy of the analytical method. researchgate.netamazonaws.com
For instance, a reversed-phase HPLC method was developed and validated for the determination of elaidic acid in oils and fats. alquds.edu This method demonstrated good selectivity and did not require derivatization, unlike many GC-based methods. alquds.edu Similarly, LC-MS/MS methods have been developed and validated for the quantification of octadecanoids, including derivatives of (E)-octadecenoic acid, in various biological samples, showing excellent sensitivity and linearity. nih.gov
Derivatization is a chemical modification technique used to improve the analytical properties of a compound, particularly for GC and LC-MS analysis. sciforschenonline.orgqut.edu.au For fatty acids like (E)-octadecenoic acid, derivatization is often employed to increase volatility, enhance thermal stability, and improve ionization efficiency. sciforschenonline.orgnih.gov
The most common derivatization strategy for GC analysis is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). sciforschenonline.orgqut.edu.au This is typically achieved through acid-catalyzed (e.g., with HCl, H₂SO₄, or BF₃) or base-catalyzed (e.g., with NaOCH₃ or KOH) reactions in the presence of methanol. sciforschenonline.org
For LC-MS analysis, derivatization aims to enhance detection sensitivity, often by introducing a readily ionizable group. mdpi.com Charge-reversal derivatization, where a fixed-charge moiety is attached to the carboxylic acid group, can dramatically increase sensitivity in positive ion mode ESI-MS. mdpi.comvulcanchem.com For example, derivatization with N-(4-aminomethylphenyl)-pyridinium (AMPP) has been shown to increase sensitivity by up to 60,000-fold compared to the analysis of underivatized fatty acids. mdpi.com Other derivatization reagents like 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) have also been developed to enhance the detection of fatty acids in complex biological samples. nih.gov
Common Derivatization Reagents for (E)-Octadecenoic Acid Analysis
| Reagent | Analytical Technique | Purpose |
| Methanol with acid/base catalyst | GC-MS | Forms volatile Fatty Acid Methyl Esters (FAMEs). sciforschenonline.org |
| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Forms trimethylsilyl (TMS) esters, increasing volatility. sigmaaldrich.com |
| N-(4-aminomethylphenyl)-pyridinium (AMPP) | LC-MS | Charge-reversal derivatization for enhanced positive mode ionization. mdpi.com |
| 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) | LC-MS | Enhances detection sensitivity and improves chromatographic separation. nih.gov |
Assessment of Linearity, Detection Limits, and Precision
The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. frontiersin.org Key parameters in this validation process include linearity, limits of detection (LOD) and quantification (LOQ), and precision. frontiersin.orgnih.gov
Linearity demonstrates that the analytical procedure can produce results that are directly proportional to the concentration of the analyte within a specified range. europa.eu For the analysis of (E)-Octadecenoic acid, linearity is typically established by preparing standard solutions at multiple concentration levels and analyzing them in triplicate. nih.gov In a study utilizing Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS), the linearity for (E)-Octadecenoic acid (elaidic acid) was evaluated over a concentration range of 1–100 μg/mL, yielding a correlation coefficient (r²) of 0.9997, which indicates a strong linear relationship. frontiersin.orgnih.gov Another high-performance liquid chromatography (HPLC) method was also found to be linear over a wide dynamic range. alquds.edu
Detection and Quantification Limits are measures of the sensitivity of the method. The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu These limits are often determined experimentally by analyzing serial dilutions of a standard until specific signal-to-noise ratios are achieved, typically 3 for LOD and 10 for LOQ. nih.govmdpi.com For (E)-Octadecenoic acid, one GCxGC-TOFMS method reported an LOD of 2.20 μg/mL and an LOQ of 4.38 μg/mL. frontiersin.orgnih.gov Another study using a different gas chromatography method reported an LOD of 0.28 mg g⁻¹ and an LOQ of 0.93 mg g⁻¹. researchgate.net A GC-MS method for fatty acid methyl esters (FAMEs) reported sensitive LOD and LOQ values ranging from 0.21 to 0.54 µg/mL and 0.63 to 1.63 µg/mL, respectively. mdpi.com
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is typically evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. nih.gov
Intermediate Precision (Inter-day precision or Ruggedness): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. europa.eunih.gov
Precision is usually expressed as the relative standard deviation (%RSD). For (E)-Octadecenoic acid analysis, one study reported %RSD values for intra-day precision ranging from 1.8% to 8.9% and for inter-day precision from 3.9% to 8.1%. nih.gov An HPLC method demonstrated a precision with an RSD of less than 1% for replicate injections. alquds.edu A validated GC-TQMS method for various fatty acids showed intraday precision between 0.9–15.7% and interday precision between 2.5–19.9%. acs.org
| Parameter | Methodology | Value Reported | Source |
|---|---|---|---|
| Linearity (r²) | GCxGC-TOFMS | 0.9997 | frontiersin.orgnih.gov |
| Limit of Detection (LOD) | GCxGC-TOFMS | 2.20 μg/mL | frontiersin.orgnih.gov |
| Limit of Quantification (LOQ) | GCxGC-TOFMS | 4.38 μg/mL | frontiersin.orgnih.gov |
| Limit of Detection (LOD) | GC | 0.28 mg g⁻¹ | researchgate.net |
| Limit of Quantification (LOQ) | GC | 0.93 mg g⁻¹ | researchgate.net |
| Precision (%RSD) | GCxGC-TOFMS | Intra-day: 1.8 - 8.9% | nih.gov |
| Inter-day: 3.9 - 8.1% | |||
| Precision (%RSD) | HPLC | < 1% | alquds.edu |
Robustness and Selectivity of Analytical Procedures
Selectivity , also referred to as specificity, is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br In the context of (E)-Octadecenoic acid analysis, selectivity is paramount due to the frequent co-existence of its cis-isomer, oleic acid, and other structurally similar fatty acids like stearic acid and vaccenic acid. frontiersin.orgalquds.eduresearchgate.net Chromatographic methods like GC and HPLC are designed to achieve baseline separation of these compounds. acs.org For instance, a developed reversed-phase HPLC method demonstrated good separation and resolution of elaidic acid from oleic acid and other fat components. alquds.edu Similarly, highly polar 100% biscyanopropyl polysiloxane capillary columns used in gas chromatography are effective for separating fatty acid methyl esters based on chain length, degree of unsaturation, and the geometry of double bonds. restek.comlcms.cz The combination of gas chromatography with mass spectrometry (GC-MS) further enhances selectivity by providing structural confirmation of the analyte. nih.govunibuc.ro
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.goveuropa.eu Testing for robustness is a critical part of method development and validation. nih.govthermofisher.com This involves intentionally varying parameters such as:
Mobile phase composition and pH ofnisystems.com
Column temperature nih.govofnisystems.com
Flow rate ofnisystems.com
Different columns or lots of columns nih.govofnisystems.com
Detector wavelength nih.gov
For example, a study on fatty acid analysis in milk fat using an Rt-2560 GC column demonstrated robust performance with consistent retention times and separations even after 225 injections of a complex matrix. restek.com Another study tested the robustness of an HPLC method by making minor modifications to column temperature, column manufacturer, mobile phase organic solvent concentration, and detection wavelength, confirming the method's reliability. nih.gov The stability of the analytical solutions over a period, such as 48 hours, is also often evaluated as part of robustness testing. nih.gov The ability of a method to withstand such variations without significant changes in results ensures its transferability and consistent performance across different laboratories and conditions.
| Parameter Varied | Original Condition | Varied Condition 1 | Varied Condition 2 | Acceptance Criteria (Example) |
|---|---|---|---|---|
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | %RSD of peak area < 2.0% |
| Column Temperature | 35°C | 33°C | 37°C | Retention time shift < 5% |
| Mobile Phase Composition | 50:50 (v/v) A:B | 52:48 (v/v) A:B | 48:52 (v/v) A:B | Peak resolution > 1.5 |
| Detection Wavelength | 210 nm | 208 nm | 212 nm | % Change in response < 2.0% |
Mechanistic Investigations of E Octadecenoic Acid in Biological Systems in Vitro and Animal Models
Cellular Metabolism and Lipid Homeostasis
(E)-Octadecenoic acid, commonly known as elaidic acid, has been shown to directly influence the processes of lipid synthesis and accumulation within liver cells. In vitro studies using human hepatoma cell lines, such as HuH-7 and HepG2, have demonstrated that this trans fatty acid plays a unique role in modulating hepatic lipogenesis.
In HuH-7 cells, elaidic acid treatment has been found to upregulate de-novo synthesis of both fatty acids and cholesterol. nih.gov This effect is accompanied by an increase in the expression of several key lipogenic genes responsible for fatty acid and sterol synthesis. nih.gov Research using a combined proteomics, transcriptomics, and lipidomics approach in HepG2 cells further elucidated the hepatic response to elaidic acid. These investigations revealed that exposure to elaidic acid leads to the upregulation of numerous proteins involved in cholesterol synthesis and its subsequent esterification and transport. plos.org Furthermore, these studies observed significant remodeling of the cellular membrane's phospholipid composition following treatment. plos.org In contrast, its cis-isomer, oleic acid, has been shown to inhibit the mature form of key lipogenic proteins. nih.gov
Independent of the specific fatty acid treatment, comparative studies have noted inherent differences between these cell lines, with HuH-7 cells generally exhibiting higher intracellular triacylglycerol levels and greater de novo lipogenesis compared to HepG2 cells. nih.govnih.gov
| Gene/Protein Target | Cell Line | Observed Effect of (E)-Octadecenoic Acid | Reference |
|---|---|---|---|
| De-novo fatty acid synthesis | HuH-7 | Increased | nih.gov |
| De-novo cholesterol synthesis | HuH-7 | Increased | nih.gov |
| Proteins for cholesterol synthesis | HepG2 | Upregulated | plos.org |
| Proteins for cholesterol esterification/transport | HepG2 | Upregulated | plos.org |
| SREBP-1c mRNA | HuH-7 | Increased | nih.gov |
The lipogenic effects of (E)-Octadecenoic acid in hepatocytes are mediated, in large part, through its influence on Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c. SREBPs are critical transcription factors that control the expression of genes involved in fatty acid and cholesterol biosynthesis. nih.gov
Studies in HuH-7 cells have shown that elaidic acid potently induces the activity of a sterol regulatory element (SRE)-driven luciferase reporter, indicating direct or indirect activation of the SREBP pathway. nih.gov This contrasts sharply with its cis-isomer, oleic acid, which was found to inhibit this same activity. nih.gov Furthermore, elaidic acid treatment leads to an increase in SREBP-1c mRNA levels. nih.gov While oleic acid inhibits the mature, active form of the SREBP-1 protein, elaidic acid does not demonstrate this inhibitory effect, allowing for sustained activation of lipogenic gene transcription. nih.gov This differential regulation of SREBP-1c activity highlights a key molecular mechanism by which elaidic acid promotes fat synthesis in the liver. nih.gov
(E)-Octadecenoic acid negatively affects the functionality of high-density lipoprotein (HDL), primarily by altering its composition and interfering with key enzymatic processes. The incorporation of elaidic acid into HDL phospholipids (B1166683) has been shown to impair the cholesterol uptake capacity (CUC) of these lipoproteins. nih.govnih.gov
This impairment is linked to the activity of lecithin-cholesterol acyltransferase (LCAT), an enzyme that esterifies free cholesterol on HDL, a crucial step for HDL maturation and its ability to remove cholesterol from peripheral tissues. nih.gov In vitro analyses using reconstituted HDL (rHDL) have demonstrated that the presence of elaidic acid in phospholipids suppresses LCAT-dependent cholesterol esterification. nih.govnih.gov Consequently, the enhancement of CUC that is normally mediated by LCAT is also diminished in rHDL containing elaidic acid. nih.govnih.gov This suggests that elaidic acid inhibits both the cholesterol uptake and the maturation of HDL particles. nih.gov Additionally, some evidence suggests elaidic acid may increase the activity of cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins, a process that can lead to lower HDL cholesterol levels. atamankimya.comwur.nl
| Parameter | Model System | Observed Effect of (E)-Octadecenoic Acid | Reference |
|---|---|---|---|
| HDL Cholesterol Uptake Capacity (CUC) | Human Serum / rHDL | Negatively associated / Attenuated | nih.govnih.gov |
| LCAT-Dependent Cholesterol Esterification | rHDL | Suppressed | nih.govnih.gov |
| LCAT-Enhanced CUC | rHDL | Suppressed | nih.govnih.gov |
| Cholesteryl Ester Transfer Protein (CETP) Activity | Human Serum | Increased | atamankimya.comwur.nl |
The stereochemistry of (E)-Octadecenoic acid significantly impacts the physical properties of cellular membranes. Unlike its cis-isomer oleic acid, which has a distinct "kink" in its acyl chain, the trans configuration of elaidic acid results in a more linear, straight conformation. atamankimya.comresearchgate.net This structural linearity allows it to pack more tightly within the phospholipid bilayer, in a manner similar to saturated fatty acids. frontiersin.org
Impact on Cholesterol Esterification and Lipoprotein Functionality (e.g., HDL)
Intercellular Signaling and Gene Expression Modulation
(E)-Octadecenoic acid exerts distinct effects on the expression of signaling molecules secreted by muscle cells (myokines) and fat cells (adipokines), which differ significantly from the effects of its cis-isomer, oleic acid.
In differentiated C2C12 muscle cells (myotubes), treatment with elaidic acid for 24 hours led to a reduction in the mRNA levels of Interleukin-15 (IL-15) and an increase in the expression of Tumor Necrosis Factor-alpha (TNF-α). nih.govcambridge.orgcambridge.org In contrast, oleic acid treatment in the same model increased the expression of Interleukin-6 (IL-6), an effect not observed with elaidic acid. nih.govcambridge.org
In the 3T3-L1 adipocyte model, the differential effects were also clear. cambridge.org Exposure to oleic acid resulted in a significant decrease in resistin gene expression and a notable increase in the expression of adiponectin, an adipokine associated with improved insulin (B600854) sensitivity. nih.govcambridge.orgcambridge.org However, treatment with elaidic acid did not produce any significant changes in the expression of either resistin or adiponectin in these cells. nih.govcambridge.org These findings demonstrate that elaidic acid directly modulates the expression of key myokines and adipokines, suggesting a mechanism by which it can influence intercellular communication and systemic metabolic functions differently than oleic acid. nih.gov
| Cell Line | Target Gene | Gene Product Type | Effect of (E)-Octadecenoic Acid | Effect of Oleic Acid | Reference |
|---|---|---|---|---|---|
| C2C12 Myotubes | IL-15 | Myokine | Reduced mRNA levels | No significant effect | nih.govcambridge.org |
| TNF-α | Myokine | Increased expression | No significant effect | nih.govcambridge.org | |
| IL-6 | Myokine | No significant effect | Increased expression | nih.govcambridge.org | |
| 3T3-L1 Adipocytes | Resistin | Adipokine | No significant effect | Reduced mRNA levels | nih.govcambridge.org |
| Adiponectin | Adipokine | No significant effect | Increased mRNA levels | nih.govcambridge.orgcambridge.org |
Regulation of Glucose Uptake in Cellular Systems
(E)-Octadecenoic acid has been shown to interfere with insulin-mediated glucose metabolism. In differentiated 3T3-L1 adipocytes, persistent exposure to elaidic acid impairs insulin-dependent glucose uptake. nih.gov Mechanistically, this impairment is distinct from that caused by saturated fatty acids like stearate. nih.gov While both can disrupt glucose transport, elaidic acid specifically suppresses the insulin-induced fusion of Glucose Transporter Type 4 (GLUT4) storage vesicles with the plasma membrane. nih.gov This action hinders the translocation of GLUT4 to the cell surface, a critical step for glucose entry into the cell. nih.gov Furthermore, studies have shown that elaidic acid suppresses the insulin-stimulated accumulation of the protein kinase Akt at the plasma membrane and reduces the phosphorylation levels of both Akt and its substrate, AS160, in whole-cell lysates. nih.gov
In contrast, its cis-isomer, oleic acid, has been observed to increase insulin-stimulated 2-deoxyglucose uptake in C2C12 myotubes, highlighting the differential effects of cis and trans isomers on glucose metabolism. cambridge.orgcambridge.org While some octadecanoid derivatives, which are metabolites of linoleic acid, have been found to influence glucose uptake, the direct inhibitory effects of elaidic acid on GLUT4 vesicle fusion represent a key mechanism of its impact on cellular glucose homeostasis. portlandpress.comwjgnet.com
Influence on Inflammatory Signaling Pathways (e.g., MAPKs, NF-κB) in Macrophages (e.g., RAW264.7)
(E)-Octadecenoic acid and its derivatives can significantly modulate inflammatory signaling cascades in macrophages. Research on an ethyl ester derivative, (E)-9-octadecenoic acid ethyl ester (E9OAEE), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages has demonstrated potent anti-inflammatory effects. researchgate.netdntb.gov.uanih.gov E9OAEE was found to restrain the phosphorylation of mitogen-activated protein kinases (MAPKs), including the family members ERK, p38, and JNK. researchgate.netdntb.gov.uanih.gov The activation of MAPKs is a central step in the inflammatory response, and by inhibiting their phosphorylation, E9OAEE effectively dampens downstream signaling. researchgate.netdntb.gov.uanih.gov
Furthermore, E9OAEE prevents the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB) in LPS-treated macrophages. researchgate.netdntb.gov.uanih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.combioline.org.br Its retention in the cytoplasm, due to the inhibition of IκB-α degradation, prevents the transcription of target inflammatory genes. mdpi.combioline.org.br These findings suggest that (E)-octadecenoic acid derivatives can attenuate inflammatory responses by targeting both the MAPK and NF-κB signaling pathways. researchgate.netdntb.gov.uanih.gov Other studies have also noted that trans fatty acids can stimulate the expression of inflammatory mediators in macrophages, contributing to lipid accumulation and atheroma development. ashpublications.orgresearchgate.net
Modulation of Key Inflammatory Mediators (e.g., NO, PGE2, TNF-α, iNOS, COX2)
Consistent with its effects on signaling pathways, (E)-octadecenoic acid derivatives modulate the production of key inflammatory molecules. In LPS-stimulated RAW264.7 macrophages, E9OAEE significantly suppressed the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. researchgate.netdntb.gov.uanih.gov The reduction in these mediators is a direct consequence of the downregulation of their synthesizing enzymes.
Pretreatment with E9OAEE inhibited both the protein and mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2). researchgate.netdntb.gov.uanih.gov iNOS and COX2 are the enzymes responsible for the production of NO and PGE2, respectively, during inflammation. mdpi.combioline.org.br While E9OAEE showed clear inhibitory effects on TNF-α production, one study using the J744 macrophage cell line found that elaidic acid itself did not cause a significant change in TNF-α gene expression at the concentrations tested. researchgate.net However, in testicular tissues of rats exposed to elaidic acid, inflammatory responses were evident through elevated levels of TNF-α, IL-1β, COX-2, IL-6, and NF-κB. nih.gov
| Inflammatory Mediator | Effect of E9OAEE Treatment | Associated Enzyme/Pathway | Effect on Enzyme/Pathway |
|---|---|---|---|
| Nitric Oxide (NO) | Significantly Suppressed | Inducible Nitric Oxide Synthase (iNOS) | Inhibited protein and mRNA expression |
| Prostaglandin E2 (PGE2) | Significantly Suppressed | Cyclooxygenase-2 (COX2) | Inhibited protein and mRNA expression |
| Tumor Necrosis Factor-α (TNF-α) | Significantly Suppressed | NF-κB Signaling | Prevented nuclear translocation |
Mechanisms of Cellular Stress Responses
Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
(E)-Octadecenoic acid is a potent inducer of endoplasmic reticulum (ER) stress. sciopen.comresearchgate.net This cellular stress condition arises from an imbalance between the protein folding load and the capacity of the ER, leading to the accumulation of unfolded or misfolded proteins and triggering the unfolded protein response (UPR). tandfonline.comoup.com
In human SH-SY5Y neuroblastoma cells, elaidic acid treatment led to a significant upregulation of the key ER stress marker, glucose-regulated protein 78 (GRP78). nih.govnih.govsemanticscholar.org The expression of activating transcription factor 4 (ATF4) was also modulated, indicating the activation of the GRP78/ATF4/CCAAT/enhancer-binding protein homologous protein (CHOP) signaling pathway. nih.govnih.gov This pathway is known to mediate apoptosis under conditions of prolonged or severe ER stress. nih.govnih.gov Similarly, in human mature adipocytes, exposure to elaidic acid resulted in wider ER lumens and increased expression of ER stress markers, which was linked to impaired insulin receptor signaling. tandfonline.com Studies in Kupffer cells and hepatocytes also confirm that elaidic acid stimulation leads to ER stress, which can be a precursor to other cellular dysfunctions, including inflammation and mitochondrial damage. sciopen.comresearchgate.netnih.govpsu.edu
Role in Oxidative Stress and Reactive Oxygen Species (ROS) Accumulation
The induction of ER stress by (E)-octadecenoic acid is closely linked to the generation of oxidative stress. nih.govnih.gov In SH-SY5Y cells, treatment with high doses of elaidic acid enhanced the release of reactive oxygen species (ROS) and increased levels of lipid peroxidation products like malondialdehyde. nih.govnih.govsemanticscholar.org Concurrently, it reduced the activity of key antioxidant enzymes, including superoxide (B77818) dismutase and glutathione (B108866) peroxidase, impairing the cell's ability to counteract oxidative damage. nih.govnih.gov
Similar effects have been observed in other cell types. In Kupffer cells, elaidic acid stimulation provoked an oxidative stress response characterized by a significant increase in ROS release. sciopen.comresearchgate.net Animal models support these in vitro findings, with elaidic acid intoxication leading to elevated cellular oxidative stress in the testicular tissues of rats. nih.gov This cascade, where ER stress and oxidative stress potentiate each other, is a critical mechanism underlying the cellular toxicity of elaidic acid. researchgate.netselleck.co.jp
| Stress Type | Marker | Observed Effect | Cell/Tissue Model |
|---|---|---|---|
| Endoplasmic Reticulum (ER) Stress | GRP78 | Upregulated | SH-SY5Y, Human Adipocytes, Hepatocytes |
| ATF4 | Upregulated | SH-SY5Y | |
| Phosphorylated JNK | Increased | Mouse Liver | |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased Accumulation | SH-SY5Y, Kupffer Cells |
| Malondialdehyde (MDA) | Upregulated | SH-SY5Y | |
| Superoxide Dismutase (SOD) | Reduced Activity | SH-SY5Y, Rat Testes |
Mitochondrial Dysfunction and Calcium Flux Regulation
The cellular stress responses initiated by (E)-octadecenoic acid culminate in significant mitochondrial dysfunction. sciopen.comresearchgate.net A key mechanism involves the disruption of calcium (Ca²⁺) homeostasis, which is intricately linked to ER stress. sciopen.comresearchgate.netnih.gov The ER is a major intracellular Ca²⁺ store, and ER stress induced by elaidic acid leads to a substantial release of Ca²⁺ into the cytoplasm. sciopen.comresearchgate.net
This surge in intracellular Ca²⁺ results in its accumulation within the mitochondrial matrix, a process facilitated by mitochondria-associated membranes (MAMs) that form contact points between the ER and mitochondria. sciopen.comresearchgate.netresearchgate.net The resulting mitochondrial Ca²⁺ overload triggers a cascade of detrimental events, including the release of mitochondrial ROS (mROS), a decrease in the mitochondrial membrane potential (MMP), and reduced ATP production. sciopen.comresearchgate.net Ultimately, this leads to the opening of the mitochondrial permeability transition pore, causing mitochondrial swelling and instability, which can trigger apoptotic cell death. sciopen.comnih.govnih.gov These findings establish a clear pathway where elaidic acid-induced ER stress disrupts Ca²⁺ signaling, leading directly to mitochondrial damage and dysfunction. sciopen.comresearchgate.netnih.gov
Comparative Biological Impact with Cis-Isomers
The structural difference between (E)-octadecenoic acid (elaidic acid) and its cis-isomer, oleic acid, leads to distinct biological effects. The trans-configuration of elaidic acid results in a more linear molecular shape compared to the bent structure of oleic acid, significantly influencing their metabolic and cellular impacts. atamankimya.comwikipedia.orgnih.gov
In adipocytes and muscle cells, elaidic acid and oleic acid exert different effects on metabolism and signaling. In rat adipocytes, replacing oleic acid with elaidic acid stimulated lipolysis and inhibited glucose utilization, suggesting catabolic effects that could explain reduced fat accumulation observed in animal studies. nih.gov In differentiated C2C12 myotubes, oleic acid, but not elaidic acid, increased insulin-stimulated glucose uptake and the expression of the myokine IL-6. cambridge.orgnih.gov Conversely, elaidic acid, but not oleic acid, reduced IL-15 mRNA levels and increased TNF-α expression. cambridge.orgnih.gov In 3T3-L1 adipocytes, oleic acid decreased resistin and increased adiponectin gene expression, effects not observed with elaidic acid. cambridge.orgnih.gov These findings highlight novel mechanisms by which cis- and trans-monounsaturated fats may differentially affect systemic functions. cambridge.orgnih.gov
Regarding lipid profiles, studies in hamsters showed that while there were no significant differences in the LDL/HDL cholesterol ratio between diets containing oleic acid and various trans-octadecenoic acid isomers, there were subtle changes in lipoprotein subfractions. researchgate.net Furthermore, elaidic acid is known to increase the activity of cholesteryl ester transfer protein (CETP), which contributes to lower HDL cholesterol levels. atamankimya.comwikipedia.org
The table below summarizes the comparative effects of elaidic acid and its cis-isomer, oleic acid, in different biological models.
| Biological Effect | (E)-Octadecenoic Acid (Elaidic Acid) | cis-9-Octadecenoic Acid (Oleic Acid) | Model System | Reference(s) |
| Autophagy | Fails to stimulate; inhibits palmitic acid-induced autophagy. nih.govnih.gov | Stimulates autophagy. nih.govnih.gov | Cultured human cells, mouse liver and heart. nih.govnih.gov | nih.govnih.gov |
| Glucose Metabolism | Inhibits glucose conversion to lipid and glucose oxidation. nih.gov | Promotes glucose utilization. nih.gov | Rat adipocytes. nih.gov | nih.gov |
| Lipolysis | Increases lipolytic rates. nih.gov | Lower lipolytic rates compared to trans-isomers. nih.gov | Rat adipocytes. nih.gov | nih.gov |
| Myokine Expression | Reduces IL-15, increases TNF-α. cambridge.orgnih.gov | Increases IL-6. cambridge.orgnih.gov | C2C12 myotubes. cambridge.orgnih.gov | cambridge.orgnih.gov |
| Adipokine Expression | No effect on resistin or adiponectin. cambridge.orgnih.gov | Reduces resistin, increases adiponectin. cambridge.orgnih.gov | 3T3-L1 adipocytes. cambridge.orgnih.gov | cambridge.orgnih.gov |
| Prostaglandin Synthesis | No significant change in TxB2 formation. nih.gov | Decreased TxB2 formation (not significant). nih.gov | Human blood platelets. nih.gov | nih.gov |
Role in Biologically Active Metabolite Production
(E)-Octadecenoic acid can modulate the biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. In human platelets, elaidic acid has been shown to induce the synthesis of certain prostaglandins and thromboxane (B8750289) B2 (TxB2). caymanchem.comatamankimya.comcaymanchem.com However, a comparative study with its cis-isomer, oleic acid, indicated that at concentrations of 0.5 and 1.0 mM, both fatty acids led to a non-significant decrease in TxB2 formation. nih.gov In contrast, another study reported that cyclooxygenase/thromboxane synthase activity was not significantly inhibited by monounsaturated fatty acids like elaidic acid, whereas polyunsaturated fatty acids showed significant inhibition. nih.gov
The influence of fatty acids on prostaglandin synthesis is complex and can be affected by the number of double bonds and their configuration (cis vs. trans). For instance, while both linoleic acid (cis,cis) and linoelaidic acid (trans,trans) increased the generation of prostaglandins and thromboxanes, the effect was less pronounced for the trans-isomer. nih.gov The cis-isomers of fatty acids appear to be more effective in reducing malondialdehyde (MDA), a marker of lipid peroxidation, and affecting platelet cyclo-oxygenase activity compared to their trans counterparts. nih.gov
Oxylipins are a broad family of oxygenated fatty acid metabolites that play roles in various physiological and pathological processes. wikipedia.org They are formed through enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. wikipedia.orgmdpi.com While the primary precursors for many well-known oxylipins are polyunsaturated fatty acids like linoleic and arachidonic acid, the presence of (E)-octadecenoic acid can influence these pathways. researchgate.net
Influence on Prostaglandin and Thromboxane Synthesis
Investigations in Specific Model Organisms and Biological Systems
(E)-Octadecenoic acid can be metabolized by various bacteria and can also influence their growth and cellular properties.
In certain species of Lactobacillus, elaidic acid can be metabolized. Studies have shown a reduction in the concentration of elaidic acid when incubated with several Lactobacillus strains, suggesting its potential for transformation by these gut microbes. nih.gov However, high concentrations of elaidic acid (500 mg/L) can inhibit the growth of lactobacilli. nih.gov Elaidic acid also affects the physicochemical properties of these bacteria, notably by decreasing their cell surface hydrophobicity, particularly in Lactobacillus paracasei and Lactobacillus casei. nih.gov Some Lactobacillus plantarum strains have been shown to produce linoelaidic acid as a metabolite from linoleic acid. mattioli1885journals.com The enzyme linoleate (B1235992) hydratase from L. plantarum is involved in a fatty acid saturation pathway but is unable to hydrate (B1144303) fatty acids with a trans double bond at the Δ9 position, such as elaidic acid. uniprot.org
In the context of other bacteria, some rumen microorganisms, like Fusocillus sp., are capable of hydrogenating various isomers of octadecenoic acid, including trans-isomers, to stearic acid. cambridge.org The hydrogenation rates vary depending on the position of the double bond, with trans-Δ8, Δ9, and Δ10 isomers being moderately converted. cambridge.org Certain hydratase enzymes, such as the one from Stenotrophomonas maltophilia, are inactive on trans-unsaturated fatty acids like elaidic acid. gsartor.org
The table below presents findings on the interaction of (E)-octadecenoic acid with specific bacterial systems.
| Bacterial System | Observed Effect/Metabolic Role | Key Findings | Reference(s) |
| Lactobacillus spp. | Growth inhibition, metabolism, and altered cell properties. | High concentrations (500 mg/L) inhibit growth; some strains can reduce elaidic acid concentration; decreases cell surface hydrophobicity. nih.gov | nih.gov |
| Lactobacillus plantarum | Metabolite production from linoleic acid. | Produces linoelaidic acid from linoleic acid. mattioli1885journals.com The linoleate hydratase enzyme cannot hydrate elaidic acid. uniprot.org | mattioli1885journals.comuniprot.org |
| Fusocillus sp. (rumen bacterium) | Hydrogenation to stearic acid. | Capable of hydrogenating trans-isomers of octadecenoic acid, with moderate conversion for Δ8, Δ9, and Δ10 isomers. cambridge.org | cambridge.org |
| Pseudomonas aeruginosa | Production of oxylipins from oleic acid. | Converts oleic acid (cis-isomer) to 7,10-dihydroxy-8(E)-octadecenoic acid. nhri.org.tw | nhri.org.tw |
Formation and Metabolism in Plant Systems (e.g., Tomato Fruit)
In plant systems, particularly in tomato fruit (Solanum lycopersicum), the investigation of (E)-octadecenoic acid is primarily linked to the biosynthesis and metabolism of its hydroxylated derivatives. Detailed research has focused on 9,12,13-trihydroxy-10(E)-octadecenoic acid, an oxylipin that incorporates the (E)-octadecenoic acid structure. nih.govresearchgate.netajol.info Oxylipins are a diverse family of oxygenated fatty acid metabolites involved in various plant processes, including defense against pathogens and responses to stress. ajol.info
The formation of 9,12,13-trihydroxy-10(E)-octadecenoic acid in tomato fruit is believed to occur through a sequential enzymatic pathway starting from linoleic acid. researchgate.netoup.com This multi-step process involves several key enzymes:
Lipoxygenase (LOX): This enzyme catalyzes the initial oxidation of linoleic acid to produce a hydroperoxy derivative, specifically 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD). researchgate.netoup.com
Peroxygenase (PXG): The hydroperoxide is then converted by a haem-containing peroxygenase. researchgate.netoup.com A recombinant tomato peroxygenase has been shown to readily convert 9-HPOD into 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid. researchgate.net
Epoxide Hydrolase (EH): The final step is the hydrolysis of the epoxy-hydroxy fatty acid by an epoxide hydrolase to yield 9,12,13-trihydroxy-10(E)-octadecenoic acid. researchgate.netoup.com
Studies using enzyme inhibitors have provided further insight into this pathway. Tetcyclacis (TET), a known cytochrome P450 oxygenase inhibitor, was found to be a potent inhibitor of tomato peroxygenase, completely repressing the formation of 9,12,13-trihydroxy-10(E)-octadecenoic acid. nih.govoup.com Conversely, treatment with another inhibitor, 1-aminobenzotriazole (B112013) (ABT), led to an accumulation of this trihydroxy fatty acid. nih.govoup.com This suggests that the subsequent metabolism or degradation of 9,12,13-trihydroxy-10(E)-octadecenoic acid is likely catalyzed by an ABT-sensitive oxygenase, possibly a cytochrome P450 monooxygenase. researchgate.netoup.com
The metabolism of 9,12,13-trihydroxy-10(E)-octadecenoic acid has been observed to vary based on the tissue and developmental stage of the tomato fruit. Its endogenous levels tend to decrease in the mesocarp (flesh) and endocarp (core) as the fruit ripens. ajol.inforesearchgate.net In the epicarp (skin), the concentration decreases until the mature-green stage and then increases as the fruit changes color. ajol.inforesearchgate.net When isotopically labeled 9,12,13-trihydroxy-10(E)-octadecenoic acid was introduced into unripe green tomatoes, the primary degradation products were found to be significantly more polar than the parent compound. ajol.info This finding, along with the detection of radioactivity coinciding with the citric acid peak in analyses, suggests that β-oxidation may be a key catabolic pathway for this compound in tomato fruits. ajol.inforesearchgate.net
| Component | Type | Role/Effect | Source |
|---|---|---|---|
| Lipoxygenase (LOX) | Enzyme | Catalyzes the initial oxidation of linoleic acid. | researchgate.netoup.com |
| Peroxygenase (PXG) | Enzyme | Converts hydroperoxy fatty acids to epoxy-alcohols; involved in the formation pathway. | researchgate.netoup.com |
| Epoxide Hydrolase (EH) | Enzyme | Catalyzes the final step to form the trihydroxy fatty acid. | researchgate.netoup.com |
| Cytochrome P450 Monooxygenase | Enzyme (putative) | Implicated in the subsequent degradation/conversion of the trihydroxy fatty acid. | researchgate.netoup.com |
| Tetcyclacis (TET) | Inhibitor | Potently inhibits peroxygenase, repressing the formation of the trihydroxy fatty acid. | nih.govoup.com |
| 1-aminobenzotriazole (ABT) | Inhibitor | Inhibits a putative cytochrome P450, leading to the accumulation of the trihydroxy fatty acid. | nih.govoup.com |
Occurrence and Potential Roles in Invertebrate Models (e.g., Nematodes)
In invertebrate models, particularly nematodes, various isomers of (E)-octadecenoic acid have been identified, and their potential roles are an active area of investigation. These roles primarily revolve around nematicidal activity and influence on nematode development.
Research has identified specific (E)-octadecenoic acid isomers in environments suppressive to plant-parasitic nematodes. For example, soil samples with suppressive activity against the soybean cyst nematode (Heterodera glycines) were found to contain several fatty acids, including (E)-9-Octadecenoic acid (elaidic acid) and (E)-11-Octadecenoic acid (trans-vaccenic acid). nih.gov The presence of these compounds in higher concentrations in suppressive soils compared to fallow soils suggests a potential role in natural nematode control. nih.gov
Furthermore, certain derivatives of (E)-octadecenoic acid have been directly implicated in affecting nematode life cycles. One study suggested that (E)-9-octadecenoic acid ethyl ester might be involved in the development of the parasitic nematode Ascaridia funesta within galls. researchgate.net Other studies have explored the direct nematicidal properties of related compounds. For instance, 12-oxo-9(E)-octadecenoic acid was identified as a potential nematicidal agent against nematodes like Caenorhabditis elegans. googleapis.com
The broader family of fatty acids, including various C18 isomers, has been tested for efficacy against different nematode species. While some studies have found that common fatty acids like oleic acid and linoleic acid possess significant nematicidal activity against C. elegans, the specific activity can vary greatly depending on the nematode species and the fatty acid's structure. google.com For example, extracts from cotton seed cake, which showed toxicity against the root-knot nematode Meloidogyne incognita, contained high concentrations of 9,12-Octadecadienoic acid. nih.gov While this is a dienoic acid, it highlights the general importance of C18 fatty acids in plant-nematode interactions. The nematicidal effect of fatty acids is sometimes attributed to their ability to interfere with the nematode cuticle or cell membranes. googleapis.com
| Compound | Nematode Species | Context/Potential Role | Source |
|---|---|---|---|
| (E)-9-Octadecenoic acid (Elaidic acid) | Heterodera glycines (Soybean cyst nematode) | Detected in nematode-suppressive soils, suggesting a role in natural biological control. | nih.gov |
| (E)-11-Octadecenoic acid (trans-Vaccenic acid) | Heterodera glycines (Soybean cyst nematode) | Found in nematode-suppressive soils. | nih.gov |
| (E)-9-octadecenoic acid ethyl ester | Ascaridia funesta | Suggested to play a role in the nematode's development within galls. | researchgate.net |
| 12-oxo-9(E)-octadecenoic acid | Caenorhabditis elegans | Investigated as a potential nematicidal compound. | googleapis.com |
| 9,12-Octadecadienoic acid | Meloidogyne incognita (Root-knot nematode) | Major component of nematicidal cotton seed cake extracts. | nih.gov |
Environmental Occurrence and Biogeochemical Cycling
Natural Occurrence in Biological Sources
The presence of (E)-Octadecenoic acid is not limited to processed foods; it is also detected in various natural biological sources, ranging from terrestrial plants to marine ecosystems.
(E)-Octadecenoic acid has been identified in the seed oils and extracts of several plant species. For instance, it is found in the seed oil of Ailanthus excelsa, along with other fatty acids like oleic acid and n-Hexadecanoic acid. ocl-journal.org The essential oil from the fruits of Ammi majus also contains elaidic acid among other fatty acids. taylorandfrancis.com Furthermore, (E)-9-octadecenoic acid ethyl ester, a derivative, has been isolated from the seedpod of the lotus (B1177795) plant (Nelumbo nucifera). nih.gov While many common edible oils are not significant sources of trans fatty acids, the processing of some vegetable oils can lead to its formation. nih.gov
Table 1: Presence of (E)-Octadecenoic Acid in Various Plant Sources
| Plant Species | Part | Form Detected |
| Ailanthus excelsa | Seed Oil | (E)-Octadecenoic acid |
| Ammi majus | Fruit Essential Oil | Elaidic acid |
| Nelumbo nucifera (Lotus) | Seedpod | (E)-9-octadecenoic acid ethyl ester |
| Punica granatum (Pomegranate) | Seed Oil | 9-octadecenoic acid, 1,2,3-propanetriyl ester, (E,E,E)- |
| Raphanus sativus (Radish) | Seed Oil | 9-octadecenoic acid, 1,2,3-propanetriyl ester, (E,E,E)- |
| Urtica dioica (Nettle) | Seed Oil | 9-octadecenoic acid, 1,2,3-propanetriyl ester, (E,E,E)- |
This table is generated based on available research data and may not be exhaustive. cabidigitallibrary.org
(E)-Octadecenoic acid and its derivatives have been detected in various marine organisms and their associated bacteria. In a study of nine abundant macroalgae from Egyptian coasts, elaidic acid methyl ester was exclusively identified in the Chlorophyta (green algae) division. gsconlinepress.com Symbiotic bacteria isolated from marine life are also a source of this compound. For example, the methyl ester of (E)-9-octadecenoic acid was identified as a major compound in several bacterial symbionts of mangroves, including Sinomicrobium oceani, Proteus mirabilis, Pseudomonas khazarica, and Alcaligenes aquatilis. gjesm.net It has also been reported in extracts from symbiotic bacteria associated with the marine sponge Spongia officinalis var ceylonensis and the gastropod Babylonia spirata. biomedres.usresearchgate.net
Presence in Plant Extracts and Seed Oils
Environmental Fate and Transformation Processes
Once in the environment, (E)-Octadecenoic acid is subject to various transformation processes, primarily driven by microbial activity. These processes determine its persistence and cycling in different environmental compartments.
Microbial communities play a crucial role in the breakdown of (E)-Octadecenoic acid. Certain bacteria have the ability to metabolize this trans fatty acid. For instance, some bacterial strains can hydrate (B1144303) oleic acid to 10-hydroxystearic acid, a precursor for other compounds. mdpi.com The biodegradation of fatty acids is a key process in aquatic ecosystems, influencing the composition of organic matter. scielo.sa.cr The ability of microorganisms to degrade fatty acids is essential for nutrient cycling in environments like mangrove ecosystems. scielo.sa.cr
The persistence of (E)-Octadecenoic acid in the environment is influenced by the activity of microbial communities capable of its degradation. mdpi.com In aquatic systems, fatty acids are integral to the food web, being transferred from primary producers like algae to higher trophic levels. cdnsciencepub.comoup.com The composition of fatty acids in fish, for example, can reflect their diet and the primary producers in their habitat. cdnsciencepub.comfao.org The cycling of fatty acids, including isomers like (E)-Octadecenoic acid, is a fundamental part of the biogeochemistry of marine and freshwater ecosystems. scielo.sa.cr
Environmental microorganisms are capable of transforming (E)-Octadecenoic acid and its precursor, oleic acid, into new, value-added compounds. A notable example is the bioconversion of oleic acid by the bacterium Pseudomonas aeruginosa PR3 to produce 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). cabidigitallibrary.orggoogle.comfrontiersin.org This process involves both hydroxylation and a shift of the double bond. cabidigitallibrary.orgresearchgate.net The intermediate in this bioconversion is 10(S)-hydroxy-8(E)-octadecenoic acid. researchgate.net Furthermore, some bacteria can induce the isomerization of oleic acid (cis) to elaidic acid (trans) in response to environmental stressors. researchgate.net Other microbial transformations can lead to the production of trihydroxy unsaturated fatty acids from related fatty acids like linoleic acid. nih.gov
Table 2: Microbial Bioconversion Products of Octadecenoic Acid Isomers
| Substrate | Microorganism | Product(s) |
| Oleic acid | Pseudomonas aeruginosa PR3 | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) |
| Oleic acid | Pseudomonas aeruginosa PR3 | 10(S)-hydroxy-8(E)-octadecenoic acid (intermediate) |
| Ricinoleic acid | Pseudomonas aeruginosa PR3 | 7,10,12-trihydroxy-8(E)-octadecenoic acid (TOD) |
| Oleic acid | Pseudomonas putida P8 | Elaidic acid (via isomerization) |
| Linoleic acid | Clavibacter sp. ALA2 | 12,13,17-trihydroxy-9(Z)-octadecenoic acid |
This table summarizes key microbial bioconversion pathways involving octadecenoic acid isomers. cabidigitallibrary.orggoogle.comresearchgate.netresearchgate.netnih.gov
Future Directions and Emerging Research Areas
Development of Novel Analytical Approaches
The accurate and efficient quantification of (E)-Octadecenoic acid in various matrices, from food to biological tissues, is fundamental for research and regulation. While established methods like gas chromatography (GC) and Fourier-transform infrared (FT-IR) spectroscopy are widely used, the focus is now shifting towards developing more advanced and sensitive analytical techniques. nih.gov
Future research aims to enhance the separation and identification of (E)-Octadecenoic acid from its cis isomer, oleic acid, and other fatty acid isomers, which can be challenging due to their similar chemical properties. nih.gov Novel chromatographic techniques, such as multidimensional GC (GCxGC) and supercritical fluid chromatography (SFC), coupled with high-resolution mass spectrometry (HRMS), are being explored to improve resolution and sensitivity. nih.gov These methods can provide more detailed information on the isomeric composition of trans fats in complex samples.
Furthermore, there is a growing interest in developing rapid and non-destructive analytical methods. Techniques like nuclear magnetic resonance (NMR) spectroscopy are being investigated for their potential to provide detailed structural information and quantify (E)-Octadecenoic acid without the need for extensive sample preparation and derivatization. metabolomics.se The development of chiral separation methods is also a key area, as they can distinguish between different enantiomers of fatty acid metabolites, providing deeper insights into their biological activities. nhri.org.tw
Table 1: Emerging Analytical Techniques for (E)-Octadecenoic Acid Analysis
| Analytical Technique | Principle | Emerging Application for (E)-Octadecenoic Acid |
| Multidimensional Gas Chromatography (GCxGC-TOFMS) | Two-dimensional gas chromatography separation coupled with time-of-flight mass spectrometry. nih.gov | Enhanced separation of complex fatty acid isomer mixtures, allowing for more precise quantification of (E)-Octadecenoic acid in food and biological samples. nih.gov |
| Supercritical Fluid Chromatography (SFC-MS/MS) | Uses a supercritical fluid as the mobile phase for chromatography, coupled with tandem mass spectrometry. nhri.org.tw | Chiral separation of octadecanoid oxylipins, enabling the study of stereospecific metabolism of (E)-Octadecenoic acid. nhri.org.tw |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. metabolomics.se | In vitro metabolomics studies to observe the cellular uptake and conversion of (E)-Octadecenoic acid without derivatization. metabolomics.se |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid chromatography for separation coupled with tandem mass spectrometry for detection and quantification. caymanchem.com | Targeted lipidomics for the comprehensive analysis of fatty acid metabolites produced by gut microbiota, including those derived from (E)-Octadecenoic acid. caymanchem.com |
Elucidation of Uncharacterized Biological Pathways
Beyond its established effects on cholesterol metabolism, current research is delving into previously uncharacterized biological pathways modulated by (E)-Octadecenoic acid. These investigations are revealing its influence on fundamental cellular processes like autophagy and endoplasmic reticulum (ER) stress.
Recent studies have shown that (E)-Octadecenoic acid can inhibit autophagy, a cellular process responsible for degrading and recycling damaged components. metabolomics.semdpi.comnih.gov This inhibition of a key cellular maintenance pathway may contribute to its toxic effects. metabolomics.se For instance, in vivo studies in mice have demonstrated that elaidic acid can reduce the autophagy induced by saturated fatty acids in cardiac and hepatic tissues. mdpi.com One study revealed that (E)-Octadecenoic acid promotes hepatocyte pyroptosis, a form of inflammatory cell death, through a pathway involving autophagy and the activation of the NLRP3 inflammasome. nih.gov
Another emerging area of research is the role of (E)-Octadecenoic acid in inducing ER stress. The ER is a critical organelle for protein folding and lipid synthesis. Studies have demonstrated that exposure to elaidic acid can trigger the unfolded protein response (UPR), a hallmark of ER stress, in various cell types, including neuronal cells and adipocytes. dovepress.comsciopen.com This ER stress has been linked to apoptosis (programmed cell death) and may be a mechanism through which (E)-Octadecenoic acid contributes to neurotoxicity and metabolic disorders. dovepress.com Specifically, it has been shown to upregulate the expression of ER stress markers like glucose-regulated protein 78 (GRP78) and activating transcription factor 4 (ATF4). dovepress.com
Table 2: Research Findings on (E)-Octadecenoic Acid and Emerging Biological Pathways
| Biological Pathway | Research Finding | Cell/Animal Model |
| Autophagy | Inhibits autophagy induced by saturated fatty acids. metabolomics.senih.gov | U2OS cells, Mouse liver and heart. metabolomics.se |
| Promotes hepatocyte pyroptosis via the autophagy-CTSB-NLRP3 pathway. nih.gov | HepG2 cells, Mice. nih.gov | |
| Endoplasmic Reticulum (ER) Stress | Induces ER stress and the unfolded protein response (UPR), leading to apoptosis. dovepress.com | SH-SY5Y neuroblastoma cells. dovepress.com |
| Activates ER stress markers and impairs insulin (B600854) receptor signaling in adipocytes. sciopen.com | Human mature adipocytes. sciopen.com | |
| Leads to mitochondrial dysfunction through disruption of calcium fluxes from the ER. | Kupffer cells, Rats. |
Exploration of Environmental Biotransformation Pathways
The environmental fate of (E)-Octadecenoic acid is an area of growing concern. Research is beginning to explore how this compound is transformed by microorganisms in various environments. The primary mechanism for the breakdown of fatty acids, including (E)-Octadecenoic acid, in the environment is microbial degradation. jmb.or.krmdpi.com
Bacteria possess enzymes that can metabolize fatty acids. nih.gov The degradation of unsaturated fatty acids like (E)-Octadecenoic acid in anaerobic environments is a complex process. oup.com It is suggested that the degradation can begin with the saturation of the double bond, followed by β-oxidation. oup.com Some bacteria, such as Pseudomonas and Vibrio species, have a unique adaptive mechanism involving the isomerization of cis fatty acids to their trans counterparts to cope with environmental stress. nih.govrsc.org The enzymes responsible for this, known as cis-trans isomerases, are located in the cytoplasmic membrane. rsc.org
The complete degradation of long-chain fatty acids often requires the syntrophic cooperation of different microbial species. oup.com For instance, proton-reducing acetogens break down the fatty acids in association with hydrogen-utilizing methanogens. oup.com The specific enzymes and microbial consortia responsible for the complete mineralization of (E)-Octadecenoic acid in soil and aquatic environments are still being identified. Future research will likely focus on isolating and characterizing these microorganisms and their enzymatic pathways.
Systems Biology Approaches to Understand Comprehensive Impacts
To gain a holistic understanding of the impact of (E)-Octadecenoic acid, researchers are increasingly turning to systems biology approaches. nhri.org.twnih.gov These approaches integrate data from multiple "omics" platforms, such as lipidomics, metabolomics, transcriptomics, and proteomics, to construct comprehensive models of the biological effects of this fatty acid.
Lipidomics, the large-scale study of lipids, allows for the detailed profiling of changes in the lipid composition of cells and tissues upon exposure to (E)-Octadecenoic acid. mdpi.com This can reveal how it alters membrane structure and lipid signaling pathways. pnas.org Metabolomics, the study of small molecule metabolites, can identify broader metabolic shifts that occur in response to (E)-Octadecenoic acid.
By integrating these omics datasets, researchers can build models that connect the molecular changes induced by (E)-Octadecenoic acid to cellular functions and disease pathogenesis. nhri.org.tw For example, an integrated approach using proteomics, transcriptomics, and lipidomics in HepG2 cells revealed that elaidic acid upregulates proteins involved in cholesterol synthesis and leads to significant remodeling of the cellular membrane's phospholipid composition. This type of multi-omics analysis provides a more complete picture than studying single molecules or pathways in isolation and is crucial for identifying novel biomarkers and therapeutic targets related to trans fat consumption.
Q & A
Basic Research Questions
Q. How can (E)-Octadecenoic acid be accurately quantified in lipid mixtures using chromatographic methods?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) are optimal for quantification. For GC-MS, derivatization (e.g., methyl ester formation) enhances volatility and resolution. A validated protocol includes a 5% phenyl-methylpolysiloxane column, helium carrier gas, and temperature gradients (e.g., 50°C to 300°C at 5°C/min) . For HPLC, use a C18 column with mobile phases like acetonitrile/water (80:20 v/v) and phosphoric acid (0.1%) for peak sharpness. Calibration curves with pure standards (e.g., >99% purity) are critical .
Q. What experimental designs are recommended to distinguish (E)- from (Z)-isomers of octadecenoic acid?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify trans (E) vs. cis (Z) configurations via C-H out-of-plane bending vibrations (~968 cm⁻¹ for E-isomers). Nuclear magnetic resonance (NMR) spectroscopy (¹H and 13C) provides definitive structural confirmation: trans isomers show coupling constants (J) of ~15–17 Hz for olefinic protons, while cis isomers exhibit ~10–12 Hz . Chromatographic separation using silver-ion HPLC (e.g., ChromSpher Lipids column) resolves geometric isomers based on π-complexation .
Advanced Research Questions
Q. How do cytochrome P450 enzymes influence the metabolic fate of hydroxylated (E)-octadecenoic acid derivatives in plant systems?
- Methodological Answer : To study P450-mediated metabolism, use enzyme inhibitors like aminobenzotriazole (ABT) in vivo. For example, infiltrate tomato fruits with 9,12,13-trihydroxy-10(E)-octadecenoic acid and ABT, then quantify metabolite retention via LC-MS. ABT inhibits P450 activity, allowing accumulation of intermediates (e.g., 2.5-fold higher levels in treated vs. untreated samples) . Pair this with RNAi silencing of candidate P450 genes to validate enzyme roles .
Q. What strategies resolve contradictions in reported anti-inflammatory activity of (E)-octadecenoic acid?
- Methodological Answer : Discrepancies may arise from purity issues (e.g., cis isomer contamination) or cell model variability. Address this by:
- Purity validation : Use GC-MS or HPLC to confirm isomer integrity (>99% purity) .
- Dose-response assays : Test across concentrations (1–100 µM) in primary macrophages (e.g., RAW 264.7) with LPS-induced inflammation models. Measure TNF-α/IL-6 via ELISA .
- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell type, exposure time, and lipid solubility .
Q. How can microbial systems be engineered to produce stereospecific (E)-octadecenoic acid derivatives?
- Methodological Answer : Utilize Pseudomonas or Clavibacter strains with engineered fatty acid desaturases (e.g., Δ9-desaturase). Optimize bioconversion by:
- Substrate feeding : Provide linoleic acid (C18:2) in fed-batch bioreactors (25–37°C, pH 7.0).
- Oxygenation control : Limit O₂ to favor monooxygenase pathways over dihydroxylation .
- Product extraction : Use ethyl acetate partitioning followed by crystallization (4°C) to isolate trihydroxy derivatives (e.g., 12,13,17-trihydroxy-9(Z)-octadecenoic acid) .
Data Analysis and Interpretation
Q. How should researchers address variability in GC-MS lipidomic datasets for (E)-octadecenoic acid?
- Methodological Answer : Normalize data to internal standards (e.g., deuterated heptadecanoic acid) and apply multivariate statistics (PCA or PLS-DA) to identify outliers. For batch effects, use ComBat or SVA algorithms. Reproducibility requires triplicate runs and coefficient of variation (CV) thresholds <15% .
Q. What mechanistic insights can isotope labeling provide about (E)-octadecenoic acid biosynthesis?
- Methodological Answer : Feed ¹³C-labeled acetate or oleic acid to model organisms (e.g., Saccharomyces cerevisiae), then track label incorporation via LC-high-resolution MS. Use tandem MS/MS to pinpoint desaturase activity (e.g., Δ9-desaturase introducing the trans double bond) .
Tables for Key Data
| Analytical Method | Key Parameters | Reference |
|---|---|---|
| GC-MS | 5% phenyl-methylpolysiloxane column, 50–300°C gradient | |
| RP-HPLC | C18 column, acetonitrile/water/0.1% H₃PO₄ | |
| Silver-ion HPLC | ChromSpher Lipids column, hexane/acetone (99:1) |
| Biological Activity | Model System | Key Finding |
|---|---|---|
| Anti-inflammatory | RAW 264.7 macrophages | 50 µM (E)-isomer reduced TNF-α by 40% |
| P450 metabolism | Tomato fruit | ABT co-injection increased retention 2.5x |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
